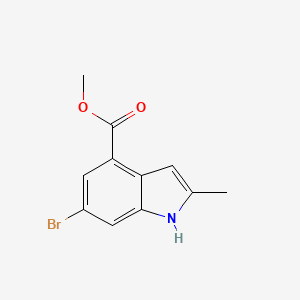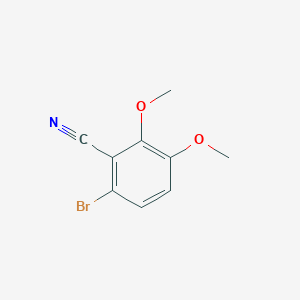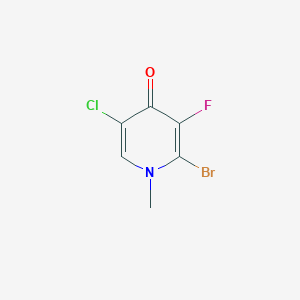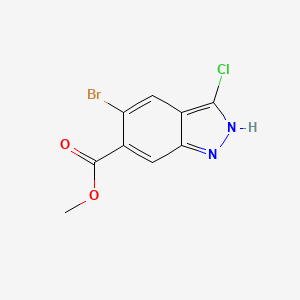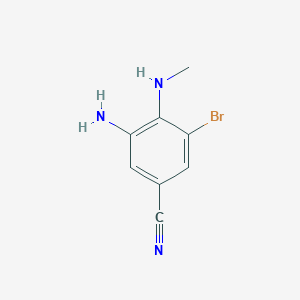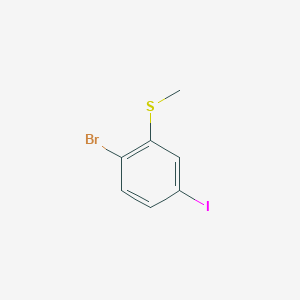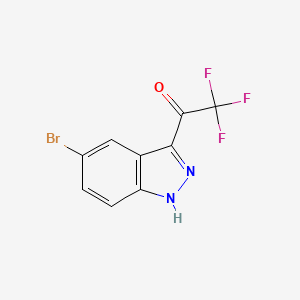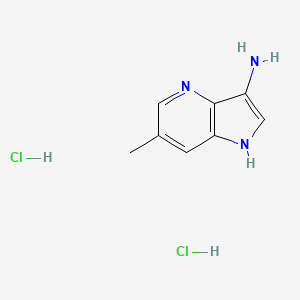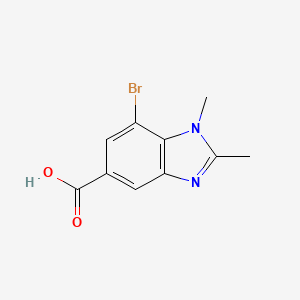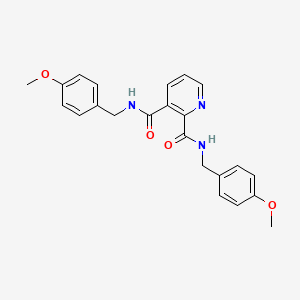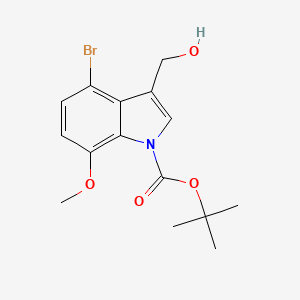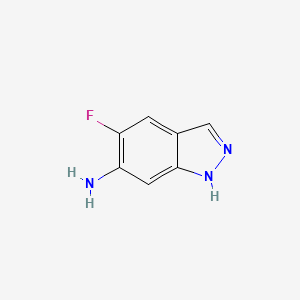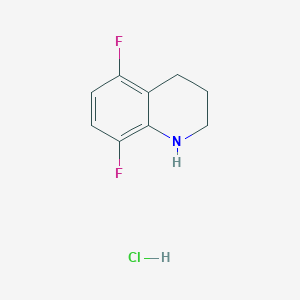
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
描述
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride: is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of two fluorine atoms at the 5 and 8 positions of the quinoline ring, and it exists as a hydrochloride salt. The molecular formula of this compound is C9H10ClF2N, and it has a molecular weight of 205.63 g/mol . Fluorinated quinolines are known for their enhanced biological activity and unique properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of fluorinated anilines with appropriate aldehydes and subsequent reduction. For example, 4-fluoro- or 2,4-difluoroanilines can be reacted with pyridine-3-carbaldehyde and allylmagnesium bromide to obtain the desired fluorinated quinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as fluorination, cyclization, and reduction, followed by purification and crystallization to obtain the hydrochloride salt .
化学反应分析
Types of Reactions: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
Chemistry: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated quinolines, including this compound, have shown significant biological activity. They are investigated for their potential as antibacterial, antiviral, and antineoplastic agents. The incorporation of fluorine atoms enhances the biological activity and stability of these compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a component in liquid crystals and other advanced materials .
作用机制
The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, leading to increased binding affinity and stability. This compound can inhibit various enzymes and proteins, making it effective in disrupting biological pathways involved in bacterial and viral infections, as well as cancer cell proliferation .
相似化合物的比较
- 5,7-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 6,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and biological properties. Compared to other fluorinated quinolines, this compound may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
属性
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKAFVLARGFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


